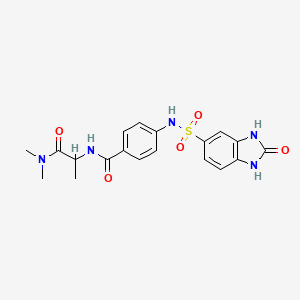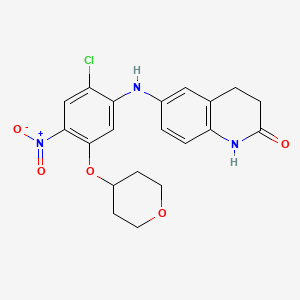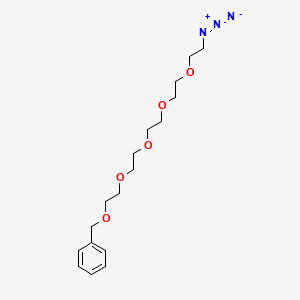
Benzyl-PEG5-Azide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Benzyl-PEG5-Azide involves 5 synthesis methods . The reaction conditions involve the use of sodium azide .Molecular Structure Analysis
The molecular formula of Benzyl-PEG5-Azide is C17H27N3O5 . It has a molecular weight of 353.4 g/mol .Chemical Reactions Analysis
Benzyl-PEG5-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Benzyl-PEG5-Azide has a molecular weight of 353.4 g/mol and a molecular formula of C17H27N3O5 . It is stored at -20°C .Applications De Recherche Scientifique
Catalyst in Nucleophilic Substitution Reactions
Benzyl-PEG5-Azide has been applied in the field of organic chemistry, particularly in nucleophilic substitution reactions. A study by Godajdar and Ansari (2015) demonstrated the use of PEG-based magnetic dicationic ionic liquid as a phase-transfer catalyst for these reactions, successfully synthesizing benzyl azides from benzyl halides in water, yielding high-purity products without the need for further purification (Godajdar & Ansari, 2015).
Solubility Enhancement in Drug Formulations
In pharmaceutical research, enhancing the solubility of drugs is a significant challenge. Hussain et al. (2022) investigated the solubility of a novel aldose reductase inhibitor in a PEG 400 and water mixture. They reported improved solubility of the drug in PEG 400, highlighting the potential of PEG-based solvents in drug formulations (Hussain et al., 2022).
Oxidation Catalysis in Sustainable Media
The use of PEG in catalyzing oxidation reactions has been explored. For example, Urgoitia et al. (2011) utilized PEG-400 as a sustainable medium for the oxidation of secondary benzyl alcohols using palladium catalysts, achieving high turnover numbers and frequencies (Urgoitia et al., 2011).
PEGylation for Improved Drug Delivery
Greenwald et al. (2003) discussed the role of PEGylation (attaching polyethylene glycol chains to drugs) in enhancing drug delivery. They highlighted the use of high molecular weight PEG conjugates for improving the bioavailability and circulation time of small organic molecule drugs (Greenwald et al., 2003).
Bioorthogonal Chemistry for Imaging
In the field of bioorthogonal chemistry, benzyl-PEG5-Azide derivatives have been utilized for imaging purposes. Kim et al. (2015) synthesized fluorine-substituted cRGD peptide derivatives using strain-promoted alkyne azide cycloaddition reactions, demonstrating their potential in in vivo positron emission tomography (PET) imaging studies (Kim et al., 2015).
Biodistribution Modulation
Kojima et al. (2010) explored the influence of dendrimer generation and PEG length on the biodistribution of PEGylated dendrimers. They synthesized PEGylated dendrimers with varying generations and PEG molecular weights, observing longer blood retention and reduced organ accumulation compared to non-PEGylated dendrimers (Kojima et al., 2010).
Safety And Hazards
Orientations Futures
The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . The copper (I)-catalyzed azide−alkyne cycloaddition (CuAAC) reaction is considered to be the most representative ligation process within the context of the “click chemistry” concept . This reaction, which yields compounds containing a 1,2,3-triazole core, has become relevant in the construction of biologically complex systems, bioconjugation strategies, and supramolecular and material sciences .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c18-20-19-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRRFNOZVJOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG5-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



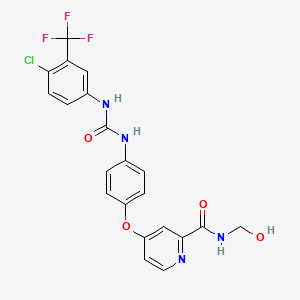
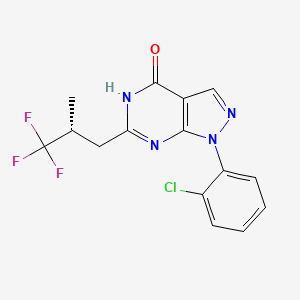
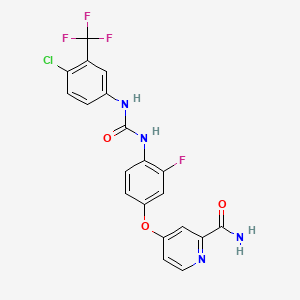
![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)
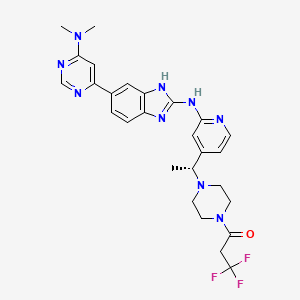
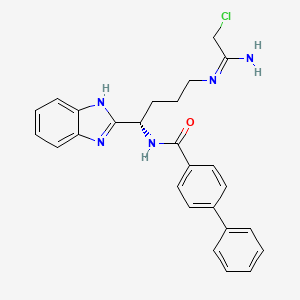

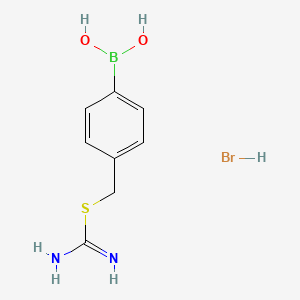
![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)
